![molecular formula C20H9ClFN5O B2538073 2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile CAS No. 478081-44-6](/img/structure/B2538073.png)
2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile
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Overview
Description
The compound “2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile” has a CAS Number of 478081-44-6 and a molecular weight of 389.78 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H9ClFN5O/c21-17-6-5-13(7-18(17)22)28-12-3-1-11(2-4-12)19-15(9-24)14(8-23)16(10-25)20(26)27-19/h1-7H,(H2,26,27) .Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
- 2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile serves as a crucial raw material and intermediate in organic synthesis. Researchers explore its reactivity and use it as a building block to create more complex molecules .
- The compound has potential in drug development. Scientists investigate its pharmacological properties, including its interactions with biological targets. Notably, it may be relevant for treating neuropathic, inflammatory, and postsurgical pain .
- Recently, the European Medicines Agency designated this compound as an orphan medicine for treating vanishing white matter disease . This rare neurological disorder affects the central nervous system, and research aims to develop therapeutic interventions .
- In vivo studies evaluate derivatives of this compound for their analgesic effects. Researchers aim to enhance pain management by understanding its mechanism of action and optimizing its properties .
Organic Synthesis and Intermediates
Pharmaceutical Research
Neurological Disorders
Analgesic Potential
Safety and Hazards
properties
IUPAC Name |
2-amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]pyridine-3,4,5-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9ClFN5O/c21-17-6-5-13(7-18(17)22)28-12-3-1-11(2-4-12)19-15(9-24)14(8-23)16(10-25)20(26)27-19/h1-7H,(H2,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXJRKJEALPURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2C#N)C#N)C#N)N)OC3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-[4-(4-chloro-3-fluorophenoxy)phenyl]-3,4,5-pyridinetricarbonitrile |
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